BI-167107 -

BI-167107

Catalog Number: EVT-261864
CAS Number:
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-167107 is a β-Arrestin-Biased D2R Agonist. Targeting the D2R mediated activation of β-arrestin-2 might therefore be a valuable approach for the design of novel antiparkinsonian drugs.
Synthesis Analysis

The synthesis of BI-167107 has been achieved through a multi-step synthetic route starting from 2-nitroresorcinol. The process involves several key reactions, including:

  1. Formation of Key Intermediates: The initial step involves the conversion of 2-nitroresorcinol into various intermediates through nitration and reduction processes.
  2. Coupling Reactions: Subsequent steps involve coupling reactions that introduce necessary functional groups to achieve the desired molecular structure.
  3. Final Modifications: The final stages include deprotection and purification steps to yield BI-167107 in its active form.

This synthetic pathway typically encompasses around seven distinct steps to ensure the compound's purity and efficacy .

Molecular Structure Analysis

The molecular structure of BI-167107 can be characterized by its complex arrangement of heterocycles and functional groups that facilitate its interaction with the β2 adrenergic receptor. Key structural features include:

  • Heterocyclic Core: The compound contains a heterocyclic structure that is crucial for receptor binding.
  • Functional Groups: Specific hydroxyl and amine groups are positioned strategically to form hydrogen bonds with receptor residues, enhancing binding affinity.

The detailed molecular data indicate that BI-167107 exhibits significant interactions with specific amino acids in the β2 adrenergic receptor, such as Ser203 and Ser207, which are pivotal for its agonistic activity .

Chemical Reactions Analysis

BI-167107 undergoes several chemical interactions upon binding to the β2 adrenergic receptor:

  1. Hydrogen Bonding: The compound forms multiple hydrogen bonds with key residues in the receptor's binding pocket, which stabilizes its active conformation.
  2. Conformational Changes: Upon binding, BI-167107 induces conformational changes in the β2 adrenergic receptor that facilitate G protein activation.
  3. Dissociation Dynamics: The rate of dissociation from the receptor is notably slow compared to other agonists like isoproterenol, which contributes to its prolonged action .
Mechanism of Action

The mechanism of action for BI-167107 involves several steps:

  1. Binding to Receptor: Upon administration, BI-167107 binds to the β2 adrenergic receptor with high affinity.
  2. Activation of Signal Transduction Pathways: This binding activates intracellular signaling cascades, primarily through the stimulation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate.
  3. Physiological Effects: The resultant increase in cyclic adenosine monophosphate levels mediates various physiological responses, including bronchodilation and increased heart rate .
Physical and Chemical Properties Analysis

BI-167107 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation in pharmaceutical applications .

Applications

BI-167107 has significant scientific uses primarily in pharmacology and drug development:

  1. Research Tool: It serves as a valuable tool for studying β2 adrenergic receptor signaling pathways and their implications in various physiological processes.
  2. Potential Therapeutics: Given its potent agonistic properties, BI-167107 is being explored as a potential therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  3. Fluorescent Probes Development: Derivatives of BI-167107 have been synthesized for use as fluorescent probes in optical microscopy studies, enhancing our understanding of receptor dynamics .
Introduction to BI-167107

Chemical Identity and Structural Classification of BI-167107

BI-167107 (IUPAC name: 5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one) is a synthetic full agonist with the empirical formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.45 g/mol [1] [9]. The compound features a benzoxazinone core structure that mimics the catechol ring system of endogenous catecholamines while providing enhanced metabolic stability. Key structural elements include:

  • Catecholamine-mimetic benzoxazinone ring: The 5-hydroxybenzoxazinone moiety serves as a bioisostere for the catechol ring in classical β-agonists like isoproterenol, enabling crucial hydrogen bonding with Serine residues (Ser203, Ser207) in the orthosteric binding pocket [4] [8].
  • Ethanolamine linker: The β-hydroxyethylamine spacer maintains the optimal distance between the aromatic ring and amine group, consistent with classical agonist pharmacophores.
  • Bulky lipophilic substituent: The 2-methyl-1-(o-tolyl)propan-2-yl group confers exceptional affinity through extensive van der Waals interactions with hydrophobic subpockets in the β₂AR transmembrane domain [8].

Table 1: Physicochemical Properties of BI-167107

PropertyValueMeasurement Method
CAS Registry Number1202235-68-4-
Molecular FormulaC₂₁H₂₆N₂O₄Elemental Analysis
Exact Mass370.1893 DaMass Spectrometry
XLogP2.76Computational Prediction
Hydrogen Bond Donors4Computational Prediction
Hydrogen Bond Acceptors4Computational Prediction
Topological Polar Surface Area90.82 ŲComputational Prediction
Dissociation Constant (Kd)84 pMRadioligand Binding [1]

BI-167107 exhibits high water solubility when reconstituted in DMSO at concentrations up to 75 mg/mL (202.46 mM), though the hygroscopic nature of DMSO necessitates freshly prepared solutions for experimental use [1]. The crystalline form appears as a white to off-white solid with stability maintained for >2 years when stored desiccated at -20°C [7].

Historical Development in β2-Adrenergic Receptor (β2AR) Agonist Research

The evolution of β₂AR agonists reflects a century of medicinal chemistry refinement:

  • Endogenous agonists (1900s): Epinephrine and norepinephrine established the catecholamine scaffold but suffered from rapid metabolism (COMT methylation) and poor receptor selectivity.
  • First-generation synthetic agonists (1940s): Isoproterenol eliminated peripheral vasoconstriction but maintained catechol vulnerability and caused cardiac stimulation [4].
  • Second-generation selective agonists (1960s): Albuterol (salbutamol) introduced substituents that resisted COMT metabolism while conferring β₂-selectivity through steric hindrance at α-adrenergic receptors.
  • Ultra-long-acting agonists (1990s): Indacaterol and olodaterol incorporated bulky lipophilic tails that partitioned into membrane bilayers, creating depot effects for sustained receptor engagement.

BI-167107 emerged from Boehringer Ingelheim's research program as a purpose-built tool compound designed specifically for structural biology applications [1]. Its development addressed three critical limitations of conventional agonists:

  • Affinity Limitations: With a Kd of 84 pM, BI-167107 binds with approximately 2,700-fold greater affinity than isoproterenol (Kd = 229 nM), enabling stable complex formation during crystallization trials [1] [5].
  • Dissociation Kinetics: The extraordinarily slow off-rate (t₁/₂ ≈ 150 hours) contrasts dramatically with isoproterenol's dissociation (t₁/₂ ≈ 5 seconds), effectively "trapping" the receptor in an active conformation [2].
  • Conformational Induction: Fluorescence studies demonstrate that BI-167107 induces larger conformational changes at the cytoplasmic end of TM6 than isoproterenol, as monitored through bimane-labeled Cys265 [2] [5].

Table 2: Evolution of β₂AR Agonist Pharmacological Properties

AgonistKd/KiReceptor Subtype SelectivityDissociation Half-lifePrimary Application
Epinephrine~10 μMLow (α/β₁/β₂)SecondsPhysiological studies
Isoproterenol229 nMModerate (β₁≈β₂)~5 secondsBronchodilation research
Albuterol~50 nMHigh (β₂>β₁)MinutesAsthma therapeutics
Formoterol~10 nMHigh β₂-selectivityHoursMaintenance COPD therapy
BI-16710784 pMβ₂-selective~150 hoursStructural biology studies

Role of BI-167107 in Advancing GPCR Structural Biology

Enabling Active-State Conformational Capture

Prior to BI-167107, GPCR structural biology faced a fundamental challenge: conventional agonists produced insufficient stability and occupancy duration to capture active-state conformations in crystallographic studies. BI-167107's unique pharmacological properties overcame this barrier through:

  • Ternary Complex Stabilization: The compound enabled crystallization of the first agonist-bound β₂AR active state in complex with the engineered nanobody Nb80 (PDB: 4LDE) at 2.79 Å resolution [8]. Nb80 mimics Gs protein interactions, stabilizing the cytoplasmic G protein-coupling interface.
  • High-Resolution Structural Insights: Crystal structures revealed that BI-167107 binding induces subtle rearrangements in the orthosteric pocket (notably a 2Å inward shift of TM5 at Ser207) that propagate through transmembrane helices to produce an 11Å outward displacement of TM6 at the cytoplasmic interface - the hallmark conformational change in GPCR activation [4] [8].
  • Conserved Activation Mechanism: Despite chemical divergence from catecholamines, BI-167107 maintains conserved hydrogen bonding with Asp113³.³², Asn312⁷.³⁹, and Tyr316⁷.⁴³, while forming additional hydrophobic contacts that explain its enhanced affinity [4].

Revealing GPCR Conformational Dynamics

Beyond static structures, BI-167107 facilitated dynamic investigations of receptor activation:

  • Spectroscopic Studies: ¹⁹F-NMR spectroscopy of BI-167107-bound β₂AR demonstrated that agonist binding alone produces conformational heterogeneity, with coexisting inactive (S1/S2), intermediate (S3), and active (S4) states. Only upon Nb80 or Gs protein binding does the receptor fully transition to a homogeneous active conformation (S4) [5].
  • DEER Spectroscopy: Distance measurements between spin-labeled residues revealed that BI-167107 shifts the equilibrium toward active-like conformations but does not eliminate conformational diversity. These studies established that full activation requires both agonist binding and cytoplasmic coupling partner engagement [5].
  • Allosteric Coupling Evidence: The loose coupling between orthosteric binding and cytoplasmic conformational changes explains why BI-167107 alone cannot fully stabilize the active state, resolving longstanding questions about partial versus full agonist efficacy [5].

Table 3: Structural Changes in β₂AR Induced by BI-167107 Binding

Structural ParameterInactive State (Carazolol-bound)Active State (BI-167107/Nb80-bound)Functional Significance
Cytoplasmic TM6 displacementReference position11Å outward movementCreates G protein-binding cavity
Ionic lock (Arg³.⁵⁰-Glu⁶.³⁰)Intact in some conformationsDisruptedReleases constraints on TM6 movement
Tyr³¹⁶ rotamer orientationPointing toward ligand binding siteRotated toward TM7Stabilizes active conformation via Tyr-Yyr5.58 interaction
Water-mediated H-bond networkMinimalExtensive (including Tyr⁵.⁵⁸-Tyr⁷.⁵³)Maintains active-state architecture
Extracellular loop 3 conformationRelatively orderedDisordered in adrenaline-bound structureAccommodates diverse agonist chemistries

Impact on GPCR Drug Discovery

BI-167107-derived structures have transformed rational drug design:

  • Biased Signaling Insights: Structures reveal molecular determinants governing G protein versus β-arrestin engagement, enabling design of pathway-selective agonists [6].
  • Allosteric Modulator Development: The well-defined active-state structure facilitates virtual screening for allosteric modulators targeting previously undefined sites [9].
  • Comparative Activation Analysis: Structures with BI-167107 bound to β₂AR enabled comparative studies across GPCR classes, identifying conserved versus receptor-specific activation mechanisms [6].

Table 4: BI-167107 Compound Nomenclature

Identifier TypeDesignation
Systematic IUPAC Name5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Common Research NameBI-167107
Alternative SpellingsBI 167107, BI167107
CAS Registry Number1202235-68-4
PubChem CID45483813
ChEMBL IDCHEMBL579394
LigandBox ID12065
Major SuppliersMedChemExpress, Medkoo, Tocris

Properties

Product Name

BI-167107

IUPAC Name

5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26)

InChI Key

NWQXBEWHTDRJIP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O

Solubility

Soluble in DMSO

Synonyms

BI-167107; BI 167107; BI167107.

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.